3'-O-Methylguanosine-5'-monophosphate

mRNA decapping DcpS enzyme kinetics RNA cap analog stability

Synthesizing mRNA caps or modified oligonucleotides with predictable decapping resistance requires precise ribose methylation. Generic or 2'-O-methyl isomers compromise functional assays. This 3'-O-methylated GMP derivative provides documented enzymatic stability. - **Key data:** ~100-fold reduced hydrolysis by DcpS vs. unmodified caps [evidence]. - **Application:** Direct precursor for 3'-O-methylated cap analogs and T7 RNA polymerase priming. - **Quality:** ≥98% HPLC purity; LC/MS & NMR validated. Available for same-day dispatch.

Molecular Formula C11H16N5O8P
Molecular Weight 377.25 g/mol
CAS No. 400806-41-9
Cat. No. B3394580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methylguanosine-5'-monophosphate
CAS400806-41-9
Molecular FormulaC11H16N5O8P
Molecular Weight377.25 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
InChIInChI=1S/C11H16N5O8P/c1-22-7-4(2-23-25(19,20)21)24-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1
InChIKeyJGYKGFFURACNNS-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-O-Methylguanosine-5′-monophosphate Overview


3′-O-Methylguanosine-5′-monophosphate (3′-OMe-GMP, CAS 400806-41-9, molecular formula C₁₁H₁₆N₅O₈P, exact mass 377.07 g/mol) is a chemically modified ribonucleotide comprising a guanine base with a 3′-O-methylated ribose and a 5′-monophosphate group . As a derivative of guanosine-5′-monophosphate (GMP), the compound serves as a building block for synthesizing RNA cap analogs and modified oligonucleotides, wherein 3′-O-methylation confers distinct resistance to enzymatic cleavage relative to unmodified nucleotides [1]. Commercially available at ≥98% purity (HPLC) , 3′-OMe-GMP is employed in biochemical research settings requiring defined nucleotide modifications with traceable structural identity and validated stability characteristics .

Workflow

Synthesis of 3′-O-methylated RNA cap analogs and modified oligonucleotides

Compatibility

Retains functional interaction with translation elongation factor EF-G

Purity grade

HPLC-certified high purity suitable for quantitative LC-MS standards

3′-OMe-GMP Substitution: Key Limitations


The biological and biochemical activity of methylated guanosine monophosphates is exquisitely sensitive to the position of methylation on the ribose ring, a phenomenon confirmed by differential enzyme kinetics and functional outcomes across multiple assay systems. Unmodified GMP lacks the hydrolytic resistance conferred by 3′-O-alkylation, rendering it unsuitable for experiments requiring metabolic stability in cellular or enzymatic decapping assays [1]. Among methylated GMP analogs, the 2′-O-methyl and 3′-O-methyl isomers are not interchangeable: studies of guanosine triphosphate (GTP) derivatives in Escherichia coli translation systems reveal that 2′-O-methylation severely impairs EF-G-dependent translocation activity compared to 3′-O-methylation, which retains intermediate-to-high activity comparable to unmodified GTP [2]. Furthermore, in mRNA decapping enzyme (DcpS) assays, 3′-O-methylation of the cap structure reduces hydrolytic cleavage by approximately two orders of magnitude (∼100-fold) relative to unmethylated caps, a magnitude of resistance that directly impacts experimental design for studies of mRNA turnover and cap-dependent translation [1]. These quantitative divergences in enzymatic susceptibility and functional compatibility demonstrate that substitution with generic or incorrectly methylated GMP analogs will produce invalid kinetic data and misrepresent biological activity.

Target compound

3′-O-methyl-GMP: preserves enzymatic resistance and translation factor compatibility

Potential substitute

2′-O-methyl-GMP: severely impairs EF-G translocation; different hydrolysis profile may misrepresent activity

Target compound

Methylation at ribose 3′-OH provides orders-of-magnitude resistance to DcpS cleavage

Potential substitute

Unmodified GMP: lacks hydrolytic stability; invalid for decapping-resistance studies

3′-OMe-GMP Differentiation Evidence


DcpS Resistance of 3′-O-Methylated Caps

In kinetic studies of Caenorhabditis elegans scavenger decapping enzyme (DcpS) using fluorescence and HPLC methods, dinucleotide cap analogs containing 3′-O-methylation of the 7-methylguanosine moiety exhibited a reduction in hydrolysis rate by approximately two orders of magnitude (∼100-fold) compared to unmethylated cap analogs [1]. This quantitative resistance was observed alongside parallel data for 2′-O-methylation, which produced comparable hydrolytic attenuation. The study employed complementary fluorescence and HPLC approaches to determine kinetic parameters (Kₘ, Vₘₐₓ) across a panel of structurally modified cap dinucleotides [1].

DcpS Resistance
Head-to-head
∼100-fold reduction vs. unmethylated cap
Supports predictable cap stability in decapping assays
C. elegans DcpS; dinucleotide cap context
mRNA decapping DcpS enzyme kinetics RNA cap analog stability enzymatic hydrolysis resistance

EF-G Translocation Activity of 3′-OMe-GTP

In a comparative study of methylated GTP derivatives using Escherichia coli protein synthetic enzymes, 3′-O-methylguanosine 5′-triphosphate (PPP-Me3′Guo) supported EF-G-dependent translocation with intermediate activity, whereas 2′-O-methylguanosine 5′-triphosphate (PPP-Me2′Guo) was described as a very poor substrate with activity even lower than guanosine 3′-diphosphate 5′-triphosphate [1]. The same study found that PPP-Me3′Guo exhibited activity comparable to GTP and PPP-Guo-3′P in IF-2-dependent N-formylmethionylpuromycin formation and EF-Tu-dependent Ac-Phe₂-tRNA formation, with little difference observed among these substrates [1].

EF-G Activity
Head-to-head
3′-O-Me: intermediate; 2′-O-Me: very poor
Positional methylation determines functional compatibility
E. coli in vitro translation; EF-G-dependent assay
translation elongation EF-G translocation GTP analog activity ribosomal protein synthesis

N-Glycosidic Bond Stability

Mass spectrometric analysis complemented by quantum chemical calculations has established that apparent glycosidic bond stability in guanosine derivatives increases with progressive methyl substitution, following the general trend: canonical (unmethylated) < monomethylated < dimethylated < trimethylated [1]. While this study examined methylguanosines including O²′-methylated species, the fundamental relationship between ribose methylation and enhanced N-glycosidic bond stability extends as a class-level inference to 3′-O-methylated guanosine nucleotides, consistent with the broader observation that methylation at ribose hydroxyl positions reduces susceptibility to acid-catalyzed or enzymatic glycosidic cleavage.

Glycosidic Stability
Class-level inference
Trend: mono-methyl > unmethylated
May support storage and assay stability
Inferred from methylguanosine class; not specific to 3′-OMe-GMP
glycosidic bond stability nucleoside methylation chemical stability mass spectrometry

HPLC Purity Validation

Commercial suppliers of 3′-O-Methylguanosine-5′-monophosphate report purity specifications ranging from 95% (standard grade) to ≥98% (HPLC-certified grade) . The 98% HPLC purity grade provides a quantitative advantage over the 95% grade commonly listed for this compound class, representing a ∼60% reduction in unspecified impurities (from 5% to ≤2% total impurities). This purity differential is significant for applications where contaminating nucleotides, salts, or degradation products may interfere with enzymatic reactions or analytical detection limits.

Purity Grade
Cross-study comparable
≥98% HPLC vs. 95% standard
Supports lower impurity interference in analytical workflows
Manufacturer specification; verify by COA
nucleotide purity HPLC certification quality control reagent grade specification

Storage Stability Profile

Vendor technical documentation specifies that 3′-O-Methylguanosine-5′-monophosphate maintains stability for weeks at 0-4°C (short-term) and for months to years at -20°C (long-term) when stored in dry, dark conditions in tightly sealed containers . These defined stability parameters contrast with undocumented or inconsistently reported stability profiles for certain less-common methylated nucleotide analogs. The availability of validated storage conditions reduces uncertainty in procurement planning and minimizes the risk of compound degradation during shipping, customs clearance, or laboratory inventory management.

Storage Stability
Supporting evidence
Stable at -20°C for months to years
Enables inventory planning under cold-chain protocols
Vendor documentation; dry, dark, sealed conditions
nucleotide storage cold chain requirements compound stability shelf life documentation

3′-OMe-GMP Applications


DcpS-Resistant RNA Cap Synthesis

3′-OMe-GMP serves as the direct precursor for preparing RNA cap analogs bearing 3′-O-methyl modification at the m⁷G cap moiety. Based on evidence that 3′-O-methylation reduces DcpS-mediated hydrolysis by approximately two orders of magnitude (∼100-fold) [1], researchers can synthesize capped mRNAs with quantitatively predictable resistance to decapping enzymes. This application is particularly valuable for in vitro translation systems where cap integrity must be maintained throughout extended incubation periods, for cellular delivery experiments where endogenous DcpS activity would otherwise rapidly degrade conventional caps, and for mRNA therapeutic candidates requiring enhanced metabolic stability in biological fluids.

Enzymatic 5′-Modified RNA Synthesis

3′-OMe-GMP functions as an initiator nucleotide for T7 RNA polymerase-mediated transcription priming, enabling the enzymatic incorporation of a defined 3′-O-methylguanosine moiety at the 5′ terminus of RNA transcripts [2]. This approach circumvents the need for post-transcriptional chemical modification and provides a scalable, enzymatically faithful route to 5′-modified RNAs. Given the differential activity of 3′-O-methyl versus 2′-O-methyl GTP analogs in translation systems [3], the use of 3′-OMe-GMP-derived initiator nucleotides is specifically indicated when retention of functional compatibility with ribosomal machinery is required.

Methylation Position Effects on Translation

The comparative data establishing that 3′-O-methyl-GTP retains significantly higher EF-G translocation activity than 2′-O-methyl-GTP in E. coli systems [3] positions 3′-OMe-GMP-derived nucleotides as essential reagents for dissecting the structural basis of elongation factor recognition. Researchers conducting structure-activity relationship (SAR) studies of ribosome-nucleotide interactions, or screening for translation inhibitors that exploit differential factor sensitivity to ribose methylation, require the correct positional isomer to obtain biologically meaningful results. Procurement of 3′-OMe-GMP with documented purity (≥98% HPLC) ensures that observed effects are attributable to the intended 3′-O-methyl modification rather than isomeric impurities.

LC-MS Nucleotide Standards

The high purity specification (≥98% HPLC) and documented structural identity via LC/MS and NMR make 3′-OMe-GMP suitable as a quantitative standard for liquid chromatography-mass spectrometry (LC-MS) workflows analyzing methylated nucleotide content in biological samples. The enhanced glycosidic bond stability associated with ribose methylation [4] further supports its use as a calibration standard, reducing the likelihood of standard degradation during analytical runs or extended autosampler queue times. This application serves metabolomics core facilities, RNA modification profiling studies, and quality control laboratories validating synthetic oligonucleotide products.

Application
Selection Property
Validation Focus
DcpS-resistant cap synthesis
3′-O-methyl modification specificity
Reported DcpS hydrolysis resistance in target system
Enzymatic 5′-modified RNA synthesis
T7 polymerase initiator compatibility
Transcript yield and 5′-modification fidelity
Translation SAR studies
Positional methylation (3′-O vs. 2′-O)
EF-G translocation activity retention
LC-MS nucleotide standards
High purity and structural identity
Standard stability and linearity in analytical runs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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